molecular formula C10H7Cl2NO B1623966 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole CAS No. 22091-36-7

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

Cat. No. B1623966
CAS RN: 22091-36-7
M. Wt: 228.07 g/mol
InChI Key: BGGPUCCJQGIJRL-UHFFFAOYSA-N
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Description



  • 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole is a heterocyclic compound with the molecular formula C<sub>9</sub>H<sub>7</sub>Cl<sub>2</sub>NO .

  • It contains both a chloromethyl group and a chlorophenyl group attached to an oxazole ring.

  • The oxazole ring consists of a five-membered ring containing one oxygen and one nitrogen atom.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of a chloromethyl group with a chlorophenyl group in the presence of an oxazole precursor.

    • Detailed synthetic pathways and conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole can be visualized using software tools or molecular modeling techniques.

    • It is essential to examine bond lengths, angles, and stereochemistry.





  • Chemical Reactions Analysis



    • Investigate potential reactions involving this compound, such as nucleophilic substitutions, eliminations, or other transformations.

    • Explore its reactivity with various functional groups.





  • Physical And Chemical Properties Analysis



    • Determine its melting point, boiling point, solubility, and other physical characteristics.

    • Investigate its stability under different conditions.




  • Scientific Research Applications

    • 4-(Chloromethyl)phenyl acetate : This compound may be used as a reagent in 4-(chloromethyl)phenyl acetate assays . It’s available for purchase from various chemical suppliers .

    • 4-Chlorophenyl isocyanide : This compound has been studied in the context of surface Raman spectra. The geometrical and electronic structures of a single 4-chlorophenyl isocyanide molecule adsorbed on a Au(111) or Pt(111) surface have been correlated with its Raman spectra .

    • 4-(Chloromethyl)phenyl acetate : This compound may be used as a reagent in 4-(chloromethyl)phenyl acetate assays . It’s available for purchase from various chemical suppliers .

    • 4-Chlorophenyl isocyanide : This compound has been studied in the context of surface Raman spectra. The geometrical and electronic structures of a single 4-chlorophenyl isocyanide molecule adsorbed on a Au(111) or Pt(111) surface have been correlated with its Raman spectra .

    Safety And Hazards



    • 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole may pose risks due to its chlorinated aromatic components.

    • Consult safety data sheets (SDS) for handling precautions, storage, and disposal guidelines.




  • Future Directions



    • Explore potential applications, such as pharmaceuticals, agrochemicals, or materials.

    • Investigate its potential as a building block for more complex molecules.




    Remember that this analysis is based on existing knowledge, and further research would be necessary to provide a comprehensive understanding. For specific details, consult relevant scientific literature. 📚


    properties

    IUPAC Name

    4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H7Cl2NO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BGGPUCCJQGIJRL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=NC(=CO2)CCl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7Cl2NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70427927
    Record name 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70427927
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    228.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

    CAS RN

    22091-36-7
    Record name 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70427927
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    With stirring, 816 mg (6.43 mmol) of 1,3-dichloroacetone and 1000 mg (6.43 mmol) of p-chlorobenzamide are heated at +135° C. for 1 h. After cooling to RT, 1.6 ml of conc. sulphuric acid are added, and the mixture is stirred at RT for a further 5 min. The entire mixture is then poured onto 50 ml of ice. A precipitate is formed which is filtered off with suction, dried under high vacuum and then purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 20:1→5:1).
    Quantity
    816 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1000 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1.6 mL
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    ice
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    In substantially the same manner as in Reference Example 31, 4-chlorobenzamide was allowed to react with 1,3-dichloroacetone to give 4-chloromethyl-2-(4-chlorophenyl)oxazole. The yield was 54%. Recrystallization from isopropyl ether gave colorless needles, mp 97-98° C.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
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    Synthesis routes and methods III

    Procedure details

    An amount of 123.8 g (795.5 mmol) of 4-chlorobenzenecarboxamide and 101.0 g (795.5 mmol) of 1,3-dichloroacetone were stirred at 135° C. for an hour. A melt was formed. The batch was subsequently cooled to RT with stirring, and at this temperature it was admixed cautiously with 200 ml of concentrated sulfuric acid and stirred for 30 minutes. The resulting suspension was poured into ice-water and stirred for a further 30 minutes. The precipitate formed was then isolated by suction filtration, washed with water and purified by flash chromatography on silica gel (eluent: dichloromethane). The solvent was removed on a rotary evaporator and the residue was dried under reduced pressure. This gave 95.5 g (53% of theory) of the target compound.
    Quantity
    123.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    101 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice water
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods IV

    Procedure details

    1 g (6.43 mmol) of 4-chlorobenzamide is heated together with 816 mg of 1,3-dichloroacetone (6.43 mmol) at 135° C. for 1 h. The mixture is allowed to cool to RT, 1 ml of conc. sulphuric acid is added and the mixture is stirred for 5 min. The mixture is then poured onto ice, and the precipitate is filtered off with suction (946 mg). This precipitate is purified on 100 g of silica gel by column chromatography using a gradient of cyclohexane/ethyl acetate 20:1 to 5:1.
    Quantity
    1 g
    Type
    reactant
    Reaction Step One
    Quantity
    816 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1 mL
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Reactant of Route 2
    Reactant of Route 2
    4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Reactant of Route 3
    4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Reactant of Route 4
    Reactant of Route 4
    4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Reactant of Route 5
    4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
    Reactant of Route 6
    4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

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